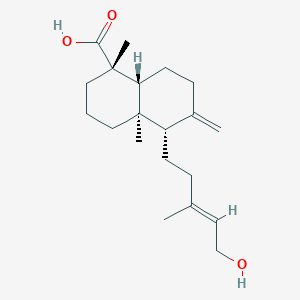

(+)-Isocupressic acid

Description

a labdane that induces premature LABOR

Structure

3D Structure

Properties

IUPAC Name |

(1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h10,16-17,21H,2,5-9,11-13H2,1,3-4H3,(H,22,23)/b14-10+/t16-,17+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYKMKZYLAAOGH-DOEMEAPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045341 | |

| Record name | (+)-Isocupressic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909-91-7 | |

| Record name | (+)-Isocupressic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1909-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocupressic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001909917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Isocupressic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocupressic acid, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DV5EL78HE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (+)-Isocupressic Acid: Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isocupressic acid, a labdane diterpene acid, has garnered significant attention for its potent biological activities, most notably as an abortifacient in cattle. This technical guide provides a comprehensive overview of the discovery, natural sources, physicochemical properties, and biological mechanisms of this compound. Detailed experimental protocols for its isolation and analysis of its effects on steroidogenesis are presented. Furthermore, this document includes key data summarized in tabular form and visual diagrams of relevant pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

The discovery of this compound is intrinsically linked to the long-observed phenomenon of pine needle-induced abortion in cattle. For decades, ranchers noted that pregnant cows grazing on certain pine species, particularly during the last trimester, were prone to premature parturition. This led to systematic investigations to identify the causative agent.

Through bioassay-guided fractionation of pine needle extracts, researchers successfully isolated and identified this compound as the principal active compound responsible for these abortifacient effects.

Natural Sources:

This compound is primarily found in the needles, bark, and new growth tips of various coniferous trees. The concentration of the acid can vary depending on the plant species, geographical location, and season. Key natural sources include:

-

Ponderosa Pine (Pinus ponderosa) : This is one of the most well-documented sources, with concentrations in the needles ranging from 0.8% to 2.0% of the dry weight.[1]

-

Monterey Cypress (Cupressus macrocarpa) : Needles of this tree have been found to contain significant amounts of this compound, with reported concentrations between 0.89% and 1.24%.[2]

-

Lodgepole Pine (Pinus contorta) : This species is another notable source of the compound.

-

Jeffrey Pine (Pinus jeffreyi) : this compound has also been identified in this pine species.

-

Common Juniper (Juniperus communis) : This plant is also known to contain this compound.[1]

-

Stone Pine (Pinus pinea) : Recent studies have also identified this compound in the needles of this tree, highlighting its phytotoxic properties.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₃₂O₃ |

| Molecular Weight | 320.47 g/mol |

| Appearance | White solid |

| Melting Point | Not reported in the reviewed literature. |

| Optical Rotation | [α]²⁵D +41.3 (c 0.27, CHCl₃) |

| Solubility | Soluble in chloroform and methanol. |

| SMILES | C[C@H]1CC/C(=C/CO)/C)C[C@H]2C(=C)CC[C@]1(C)[C@@H]2CCC(C)(C)C(=O)O |

| InChI | InChI=1S/C20H32O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h10,16-17,21H,2,5-9,11-13H2,1,3-4H3,(H,22,23)/b14-10+/t16-,17+,19+,20-/m0/s1 |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS) : In positive ion mode, this compound typically shows adducts with sodium [M+Na]⁺ at m/z 343 and a fragment corresponding to the loss of a water molecule [M-H₂O+H]⁺ at m/z 303.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR : Predicted ¹³C NMR data is available, however, experimentally derived and fully assigned spectra are not detailed in the available literature.

Infrared (IR) Spectroscopy

Specific IR absorption data for this compound is not detailed in the reviewed literature. However, based on its structure, characteristic peaks would be expected for the following functional groups:

-

O-H stretch (hydroxyl and carboxylic acid) : Broadband in the region of 3300-2500 cm⁻¹

-

C-H stretch (alkane and alkene) : Around 3000-2850 cm⁻¹ and just above 3000 cm⁻¹

-

C=O stretch (carboxylic acid) : Strong absorption around 1700 cm⁻¹

-

C=C stretch (alkene) : Absorption around 1640 cm⁻¹

Experimental Protocols

Bioassay-Guided Isolation of this compound from Cupressus macrocarpa

This protocol describes a general procedure for the isolation of this compound based on the principles of bioassay-guided fractionation. The abortifacient activity at each step would be monitored using an appropriate bioassay, such as the inhibition of progesterone production in bovine luteal cells.

Workflow for Isolation:

Caption: Bioassay-guided isolation workflow for this compound.

Methodology:

-

Plant Material Preparation : Collect fresh needles of Cupressus macrocarpa. Dry the needles at room temperature or in a low-temperature oven and grind them into a fine powder.

-

Extraction : Extract the powdered plant material with a suitable solvent such as dichloromethane or ether at room temperature with stirring for 24-48 hours. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.

-

Initial Bioassay : Screen the crude extract for abortifacient activity using an appropriate in vitro or in vivo model.

-

Fractionation : Subject the active crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Bioassay : Collect fractions and test each for biological activity. Pool the active fractions.

-

Purification : Further purify the active fractions using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure this compound.

-

Structure Elucidation : Confirm the structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Assay for Inhibition of Progesterone Synthesis

This protocol outlines a method to assess the inhibitory effect of this compound on progesterone production in bovine luteal cells.

Methodology:

-

Cell Culture : Culture bovine luteal cells in a suitable medium (e.g., M199) supplemented with fetal bovine serum and antibiotics.

-

Treatment : Plate the cells in 24-well plates. Once confluent, replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 1 to 1000 ng/mL). Include control wells with no treatment and wells with a known stimulator of progesterone synthesis, such as ovine luteinizing hormone (oLH) or 8-bromo-cAMP, with and without this compound.

-

Incubation : Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for a specified period (e.g., 4 hours).

-

Sample Collection : After incubation, collect the cell culture medium from each well.

-

Progesterone Quantification : Measure the concentration of progesterone in the collected medium using a validated method such as an Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA).

-

Data Analysis : Compare the progesterone levels in the treated groups to the control groups to determine the inhibitory effect of this compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its ability to induce abortion in cattle. This effect is attributed to its inhibition of progesterone synthesis. Progesterone is a crucial hormone for the maintenance of pregnancy.

Signaling Pathway of Progesterone Synthesis Inhibition:

This compound has been shown to block progesterone production in bovine corpus luteum cells. Studies suggest that it acts at a post-cAMP (cyclic adenosine monophosphate) level in the steroidogenesis pathway.

Caption: Proposed mechanism of progesterone synthesis inhibition by this compound.

Conclusion

This compound is a biologically active natural product with significant implications for animal health and potential applications in phytochemistry and pharmacology. This guide provides a foundational resource for researchers, summarizing the key knowledge on its discovery, sources, properties, and biological activity. The detailed protocols and diagrams are intended to facilitate further research into this intriguing molecule and its potential applications. Further investigation is warranted to fully elucidate its spectroscopic characteristics and to explore its broader pharmacological potential beyond its effects on steroidogenesis.

References

Unraveling the Abortifacient Action of (+)-Isocupressic Acid in Cattle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isocupressic acid, a labdane diterpene acid found in various coniferous species, notably Ponderosa pine (Pinus ponderosa), is a potent abortifacient in cattle. Ingestion of pine needles containing this compound during the last trimester of gestation can lead to significant economic losses in the livestock industry. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the abortifacient effects of this compound, focusing on its dual action of inducing uterine vasoconstriction and inhibiting progesterone synthesis. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and professionals in veterinary science and drug development.

Introduction

Pine needle abortion in cattle has been a long-recognized problem for ranchers in North America.[1][2] The primary causative agent has been identified as this compound.[2] This compound triggers premature parturition, often resulting in the birth of weak or stillborn calves, and is frequently associated with retained placentas in the dam.[3] The mechanism of action is multifactorial, primarily involving a drastic reduction in uterine blood flow and a direct disruption of steroidogenesis essential for pregnancy maintenance.[4][5] This guide will dissect these two key pathways, presenting the current scientific understanding of how this compound exerts its abortifacient effects at the molecular level.

Core Mechanism of Action

This compound induces bovine abortion through two primary, interconnected mechanisms:

-

Reduction of Uterine Blood Flow: The compound and its metabolites cause significant vasoconstriction of the uterine arteries, leading to reduced blood flow to the placenta.[4][6] This results in fetal hypoxia and stress, initiating premature parturition.[6]

-

Inhibition of Progesterone Synthesis: this compound directly targets the corpus luteum, inhibiting the production of progesterone, a crucial hormone for maintaining pregnancy.[5][7] This hormonal disruption further contributes to the cascade of events leading to abortion.

Vasoconstriction of the Uterine Artery

While the precise signaling cascade initiated by this compound in bovine uterine artery smooth muscle cells is not fully elucidated, a proposed pathway based on general vasoconstriction mechanisms is presented below. It is hypothesized that isocupressic acid or its metabolites interact with receptors on the smooth muscle cell membrane, triggering a cascade that increases intracellular calcium levels and sensitizes the contractile apparatus.

Inhibition of Progesterone Synthesis

In vitro studies using bovine luteal cells have demonstrated that this compound significantly inhibits progesterone production.[7] This inhibition occurs through a post-cAMP mechanism, affecting key proteins involved in steroidogenesis.[5][8]

References

- 1. ucanr.edu [ucanr.edu]

- 2. [PDF] Ponderosa Pine Needle-Induced Abortion in Beef Cattle: Identification of Isocupressic Acid as the Principal Active Compound | Semantic Scholar [semanticscholar.org]

- 3. The toxic and abortifacient effects of ponderosa pine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 7. Isocupressic acid blocks progesterone production from bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Mechanism of Isocupressic Acid Supresses MA-10 Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of (+)-Isocupressic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isocupressic acid, a labdane diterpene acid found in various coniferous plants, is a molecule of significant toxicological interest, primarily due to its potent abortifacient effects in cattle. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of this compound. It delves into its physicochemical properties, toxicokinetics, and detailed toxicodynamics, with a particular focus on its reproductive and developmental toxicity. The guide summarizes available quantitative toxicological data, outlines key experimental protocols, and presents signaling pathways and experimental workflows through detailed diagrams. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are investigating the toxicological properties of this compound and related diterpenoid compounds.

Introduction

This compound is a naturally occurring diterpene acid identified as the primary abortifacient compound in plants such as Ponderosa pine (Pinus ponderosa), Monterey cypress (Cupressus macrocarpa), and Lodgepole pine (Pinus contorta).[1][2] Ingestion of needles from these plants by pregnant cattle, particularly in the last trimester, can lead to premature parturition and abortion, causing significant economic losses in the livestock industry.[3] Understanding the toxicological profile of this compound is crucial for veterinary diagnostics, the development of potential mitigation strategies, and for the broader assessment of the safety of labdane diterpenes. This guide aims to consolidate the existing scientific literature on the toxicology of this compound, presenting the information in a structured and accessible format for the scientific community.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (1S,4aR,5S,8aR)-5-[(3E)-5-Hydroxy-3-methylpent-3-en-1-yl]-1,4a-dimethyl-6-methylidenedecahydronaphthalene-1-carboxylic acid | [1] |

| Molecular Formula | C₂₀H₃₂O₃ | [1] |

| Molecular Weight | 320.47 g/mol | [1] |

| CAS Number | 1909-91-7 | [1] |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature |

Toxicokinetics

Limited information is available regarding the detailed toxicokinetics of this compound. However, studies in cattle have provided some insights into its absorption, distribution, metabolism, and excretion.

-

Absorption: Following oral ingestion by cattle, this compound is absorbed from the gastrointestinal tract.

-

Metabolism: In vivo and in vitro studies have shown that this compound is metabolized into several compounds, including agathic acid, dihydroagathic acid, and tetrahydroagathic acid.

-

Distribution: The distribution of this compound and its metabolites to various tissues, including the reproductive tract, is inferred from its toxic effects, but detailed distribution studies are lacking.

-

Excretion: The route and rate of excretion of this compound and its metabolites have not been extensively studied.

Toxicological Profile

The primary and most well-documented toxic effect of this compound is its reproductive toxicity, specifically its abortifacient action in cattle. Other potential toxicities are less well-characterized.

Acute Toxicity

Subchronic and Chronic Toxicity

There is a lack of published studies on the subchronic and chronic toxicity of this compound.

Reproductive and Developmental Toxicity

The abortifacient effect of this compound in cattle is the most significant aspect of its toxicology.

Quantitative Data on Abortifacient Dose in Cattle:

| Dose | Species | Route of Administration | Effect | Reference |

| ~100 mg/kg, twice daily for several days | Pregnant Cows | Oral | Induction of abortion |

Mechanism of Action:

The abortifacient action of this compound is believed to be multifactorial, involving both vascular and endocrine disruption.

-

Reduced Uterine Blood Flow: A primary mechanism is the reduction of blood flow to the uterus, leading to fetal hypoxia and stress.[3]

-

Inhibition of Progesterone Synthesis: this compound has been shown to inhibit progesterone production in bovine luteal cells.[4] Progesterone is essential for maintaining pregnancy, and its inhibition can lead to uterine contractions and expulsion of the fetus.

Signaling Pathway of this compound in Steroidogenesis Inhibition:

Studies using MA-10 mouse Leydig tumor cells have elucidated a potential signaling pathway for the inhibition of steroidogenesis by this compound.

Caption: Proposed mechanism of this compound inhibiting steroidogenesis.

Genotoxicity

There is a lack of publicly available data on the genotoxicity of this compound from standard assays such as the Ames test, in vitro micronucleus assay, or chromosomal aberration assay.

Cytotoxicity

While the primary toxic effect of this compound is on reproductive function, some studies have investigated its cytotoxic potential. However, comprehensive dose-response data on various cell lines, including endothelial cells, are limited. One study on bovine oocyte maturation and preimplantation embryo development found no adverse effects at concentrations of 1.3 and 2.6 µg/ml.[5]

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not always fully described in the published literature. Below are generalized protocols based on the available information and standard toxicological methods.

In Vivo Abortifacient Assay in Cattle

Objective: To determine the abortifacient potential of a test substance in pregnant cattle.

Animals: Pregnant beef or dairy cows in their last trimester of gestation.

Procedure:

-

Confirm pregnancy and gestational age via rectal palpation or ultrasonography.

-

House animals individually and allow for an acclimatization period.

-

Administer the test substance (e.g., this compound) orally via gavage or mixed with feed at predetermined dose levels. A control group should receive a placebo.

-

Monitor animals daily for clinical signs of toxicity, impending parturition (e.g., udder development, relaxation of pelvic ligaments), and abortion.

-

Record the time to abortion or parturition.

-

Perform a post-mortem examination on aborted fetuses and placentas.

Experimental Workflow for In Vivo Abortifacient Assay:

Caption: A generalized workflow for conducting an in vivo abortifacient assay in cattle.

In Vitro Progesterone Production Assay

Objective: To assess the effect of a test substance on progesterone synthesis in luteal cells.

Cell Line: Bovine luteal cells or a suitable steroidogenic cell line (e.g., MA-10).

Procedure:

-

Culture cells in appropriate media and conditions.

-

Treat cells with various concentrations of the test substance (e.g., this compound) in the presence or absence of a stimulant of steroidogenesis (e.g., luteinizing hormone or cAMP).

-

Incubate for a specified period (e.g., 4 hours).[4]

-

Collect the cell culture supernatant.

-

Measure the concentration of progesterone in the supernatant using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Assess cell viability using a standard method (e.g., MTT assay) to rule out cytotoxicity as the cause of reduced progesterone production.

Measurement of Uterine Artery Blood Flow in Cattle

Objective: To measure changes in uterine artery blood flow in response to a test substance.

Method: Transrectal Doppler ultrasonography.

Procedure:

-

Restrain the pregnant cow in a chute.

-

Use a linear-array ultrasound transducer to identify the uterine artery via a transrectal approach.

-

Utilize the Doppler mode to measure blood flow parameters such as blood flow volume, velocity, and resistance indices.

-

Administer the test substance and repeat the Doppler measurements at specified time points to assess any changes in uterine blood flow.

Gaps in Knowledge and Future Research Directions

Despite the identification of this compound as a significant reproductive toxicant, there are substantial gaps in our understanding of its complete toxicological profile. Future research should focus on:

-

Quantitative Toxicology: Determining standard toxicological endpoints such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL) for various species and routes of exposure.

-

Comprehensive Toxicity Testing: Conducting studies to evaluate the potential for subchronic, chronic, and dermal toxicity.

-

Genotoxicity Assessment: Performing a battery of genotoxicity tests (e.g., Ames, micronucleus, chromosomal aberration assays) to assess the mutagenic potential of this compound.

-

Endothelial Cell Toxicity: Investigating the direct cytotoxic effects of this compound on endothelial cells to better understand its impact on vascular function.

-

Prostaglandin Signaling: Elucidating the specific effects of this compound on prostaglandin synthesis and signaling pathways in the bovine endometrium.

-

Calcium Signaling: Investigating the role of this compound in modulating calcium signaling in uterine artery smooth muscle cells.

Conclusion

This compound is a potent abortifacient in cattle, acting through mechanisms that include the disruption of uterine blood flow and inhibition of progesterone synthesis. While its reproductive toxicity is well-established, a comprehensive toxicological profile is lacking. This technical guide has summarized the available data, highlighted key experimental approaches, and identified critical areas for future research. A more complete understanding of the toxicology of this compound will be invaluable for veterinary medicine, livestock management, and the broader field of natural product toxicology.

References

- 1. Isocupressic acid - Wikipedia [en.wikipedia.org]

- 2. Isocupressic acid, an abortifacient component of Cupressus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. extension.sdstate.edu [extension.sdstate.edu]

- 4. Isocupressic acid blocks progesterone production from bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efects of the pine needle abortifacient, isocupressic acid, on bovine oocyte maturation and preimplantation embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Identification and Characterization of (+)-Isocupressic Acid Metabolites

For Researchers, Scientists, and Drug Development Professionals

(+)-Isocupressic acid, a diterpene acid found in various coniferous plants, is a compound of significant interest due to its biological activity, most notably its abortifacient effects in cattle.[1] Understanding the metabolic fate of this compound is crucial for toxicological assessments, pharmacokinetic studies, and the development of potential diagnostic and therapeutic applications. This technical guide provides a comprehensive overview of the identified metabolites of this compound, the experimental methodologies used for their characterization, and a summary of the current understanding of its biotransformation.

Identified Metabolites of this compound

The metabolism of this compound has been investigated in both in vitro and in vivo models, primarily in cattle. These studies have led to the identification of several key metabolites. The primary biotransformation pathways involve oxidation and reduction reactions.

The principal metabolites identified to date are:

-

Agathic acid : Formed through the oxidation of the C15 primary alcohol of isocupressic acid.[2][3]

-

Dihydroagathic acid : Results from the reduction of the Δ13 double bond of agathic acid.[2][3]

-

Tetrahydroagathic acid : A further reduced metabolite of dihydroagathic acid.[2][4]

-

Imbricatoloic acid : Identified as a metabolite in in vitro studies using bovine rumen inoculum.[2]

-

An uncharacterized isomer of imbricatoloic acid : Also detected in in vitro rumen fluid incubations.[2]

The relative abundance of these metabolites can vary depending on the route of administration and the biological matrix being analyzed.[2]

Quantitative Data on Metabolite Formation

While detailed pharmacokinetic data with precise concentrations and formation rates are not extensively published, studies have characterized the metabolites as "major" or "minor" depending on the experimental conditions.

| Route of Administration | Biological System | Major Metabolite(s) | Minor Metabolite(s) | Reference(s) |

| Intravenous Infusion | Cow (in vivo) | Agathic acid | Dihydroagathic acid | [2] |

| Oral Administration | Cow (in vivo) | Dihydroagathic acid | Agathic acid, Imbricatoloic acid, Tetrahydroagathic acid | [2] |

| In Vitro Incubation | Bovine Rumen Inoculum | Dihydroagathic acid, Imbricatoloic acid, Isomer of Imbricatoloic acid | [2] | |

| In Vitro Incubation | Liver Homogenates (Cow, Sheep, Pig, Goat, Guinea Pig, Rat) | Agathic acid | [2] |

Experimental Protocols

The identification and characterization of this compound metabolites have relied on a combination of in vitro and in vivo experimental designs, followed by sophisticated analytical techniques.

-

In Vitro Rumen Fluid Incubation:

-

Objective: To simulate the metabolic activity of the rumen microbiome on this compound.

-

Protocol: this compound is incubated under anaerobic conditions in a mixture containing ruminal fluid collected from cattle.[3] The incubation is typically carried out for an extended period (e.g., 48-56 hours) to allow for microbial biotransformation.[2][3] Following incubation, the mixture is extracted, and the metabolites are identified.

-

-

In Vitro Liver Homogenate Studies:

-

Objective: To investigate the hepatic metabolism of this compound.

-

Protocol: Liver tissue is homogenized to prepare liver homogenates. This compound is then incubated with these homogenates.[2] This method allows for the study of phase I and phase II metabolic reactions mediated by liver enzymes. The efficiency of conversion can be compared across different species by using liver homogenates from various animals.[2]

-

-

Objective: To understand the metabolic fate of this compound in a whole-animal model.

-

Protocol: this compound is administered to animals, typically cows, either orally or via intravenous infusion.[2] Biological samples such as blood (serum/plasma) and urine are collected at various time points.[4] Fetal fluids have also been analyzed in cases of suspected pine needle abortion.[5] Metabolites are then extracted from these samples and identified.

The structural elucidation of the metabolites is accomplished using a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This has been a primary tool for the identification of metabolites.[3] Samples are often derivatized to increase their volatility before analysis. The mass spectra provide fragmentation patterns that are crucial for structural identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR have been used to confirm the structures of synthesized metabolite standards, providing detailed information about the chemical environment of each atom in the molecule.[3]

-

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which aids in determining the elemental composition of the metabolites.[3]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Competitive inhibition ELISAs have been developed for the rapid and sensitive detection of isocupressic acid and its metabolites in biological samples.[4] These assays utilize polyclonal antibodies with varying degrees of cross-reactivity to the different metabolites.[4]

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic transformation of this compound and the general workflow for its metabolite identification.

Caption: Metabolic pathway of this compound in cattle.

Caption: General experimental workflow for metabolite identification.

Signaling Pathways and Biological Activity

The primary biological effect attributed to this compound and its metabolite, agathic acid, is their abortifacient activity.[6][7] This is believed to be mediated, at least in part, by the inhibition of steroidogenesis.[7] Specifically, isocupressic acid has been shown to block progesterone production in bovine luteal cells.[8][9] This effect appears to involve a post-cAMP mechanism.[8][9] Further research is needed to fully elucidate the specific signaling pathways modulated by isocupressic acid and its metabolites that lead to this and other potential biological effects.

Conclusion

The metabolism of this compound is a complex process involving multiple biotransformation pathways, primarily oxidation and reduction, occurring in both the rumen and the liver. The major identified metabolites are agathic acid, dihydroagathic acid, and tetrahydroagathic acid. The identification and characterization of these metabolites have been achieved through a combination of in vitro and in vivo studies coupled with advanced analytical techniques. A deeper understanding of the pharmacokinetics and biological activities of these metabolites is essential for assessing the toxicological risks associated with this compound exposure and for exploring any potential therapeutic applications. Future research should focus on obtaining more detailed quantitative pharmacokinetic data and further elucidating the molecular mechanisms and signaling pathways affected by these compounds.

References

- 1. Isocupressic acid - Wikipedia [en.wikipedia.org]

- 2. Pine needle abortion in cattle: metabolism of isocupressic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro biotransformations of isocupressic acid by cow rumen preparations: formation of agathic and dihydroagathic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Publication : USDA ARS [ars.usda.gov]

- 5. Pine needle abortion biomarker detected in bovine fetal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Publication : USDA ARS [ars.usda.gov]

- 7. Molecular Mechanism of Isocupressic Acid Supresses MA-10 Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isocupressic acid blocks progesterone production from bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (+)-Isocupressic Acid in Traditional Veterinary Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isocupressic acid, a labdane diterpene acid, is a naturally occurring compound found in various coniferous species, most notably in Ponderosa pine (Pinus ponderosa), Lodgepole pine (Pinus contorta), Common juniper (Juniperus communis), and Monterey cypress (Cupressus macrocarpa).[1] In traditional veterinary medicine, this compound is primarily recognized for its potent abortifacient effects in cattle, particularly when ingested during the last trimester of pregnancy. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its mechanisms of action, quantitative biological activities, and detailed experimental protocols relevant to its study.

Core Biological Activities

The primary biological activities of this compound relevant to veterinary medicine and pharmacology are its abortifacient and phytotoxic effects.

Abortifacient Activity

The abortifacient properties of this compound are the most well-documented. Ingestion of plant material containing this acid can lead to premature parturition in cattle.[1] The underlying mechanisms for this are twofold:

-

Inhibition of Progesterone Synthesis: Progesterone is essential for maintaining pregnancy. This compound has been shown to significantly inhibit the production of progesterone in bovine luteal cells.[2][3] This inhibition occurs at a post-cAMP (cyclic adenosine monophosphate) level in the progesterone synthesis pathway.[2][3]

-

Vasoconstriction of Uterine Arteries: While direct quantitative data on the vasoconstrictive effects of isolated this compound are limited in the available literature, it is widely suggested that a key component of its abortifacient action is the reduction of blood flow to the uterus and placenta. This vasoconstriction leads to fetal stress and initiates premature parturition.

Phytotoxic Activity

Recent studies have highlighted the phytotoxic properties of this compound, suggesting its potential as a natural herbicide. It exhibits significant inhibitory effects on the germination and growth of certain plant species, such as Portulaca oleracea.

Quantitative Data

Table 1: Inhibition of Progesterone Production in Bovine Luteal Cells by this compound

| Concentration of this compound (ng/mL) | Progesterone Concentration (ng/mL/10^5 cells/4 hr) (Mean ± SD) | Inhibition of Basal Progesterone Secretion (%) | Inhibition of oLH-Stimulated Progesterone Secretion (Inhibition Index) | Inhibition of 8-Br-cAMP-Stimulated Progesterone Secretion (Inhibition Index) |

| 0 (Control) | 1.8 ± 0.1 | 0 | 1.00 | 1.00 |

| 1 | 1.5 ± 0.1 | 16.7 | 0.83 ± 0.05 | 0.88 ± 0.06 |

| 10 | 1.2 ± 0.1 | 33.3 | 0.67 ± 0.05 | 0.72 ± 0.05 |

| 100 | 0.9 ± 0.1 | 50.0 | 0.50 ± 0.05 | 0.56 ± 0.05 |

| 1000 | 0.7 ± 0.1 | 61.1 | 0.39 ± 0.05 | 0.44 ± 0.05** |

| *p < 0.05, **p < 0.01, compared to the control group. Data sourced from Wu et al. (2002).[2][3] |

Table 2: Phytotoxic Effects of this compound on Portulaca oleracea

| Concentration (µM) | Inhibition of Seed Germination (%) (Mean ± SD) | Inhibition of Root Growth (%) (Mean ± SD) | Inhibition of Shoot Growth (%) (Mean ± SD) |

| 300 | Not specified | 28 ± 7 | Not specified |

| 1000 | 29 ± 8 | 83 ± 4 | 42 ± 9 |

Table 3: Effects of this compound on Bovine Preimplantation Embryo Development in vitro

| Treatment Group | Concentration of this compound (µg/mL) | Cleavage Rate (%) | Blastocyst Rate (%) |

| Control | 0 | Not significantly different from treated groups | Data not presented in tabular format |

| Treatment 1 | 1.3 | Not significantly different from control | Enhanced in a dose-dependent manner |

| Treatment 2 | 2.6 | Not significantly different from control | Enhanced in a dose-dependent manner |

| *Data sourced from Wang et al. (2004). The original paper states a dose-dependent enhancement of bovine preimplantation embryo development but does not provide the data in a tabular format.[1] |

Experimental Protocols

Protocol 1: In Vitro Bovine Luteal Cell Culture and Progesterone Assay

This protocol is adapted from Wu et al. (2002).[2][3]

1. Cell Preparation:

- Aseptically obtain corpora lutea from non-pregnant dairy cows (days 9-11 of the estrous cycle).

- Disperse luteal cells enzymatically using collagenase.

- Cryopreserve viable cells in a freezing medium (e.g., 10% DMSO in fetal bovine serum) and store in liquid nitrogen.

2. Cell Culture:

- Rapidly thaw frozen cells in a 37°C water bath.

- Wash the cells twice with a suitable culture medium (e.g., M199) supplemented with serum.

- Resuspend the cells in the culture medium to a final concentration of 1 x 10^5 viable cells/mL.

- Plate the cells in 24-well culture plates and incubate at 37°C in a humidified atmosphere of 5% CO2.

3. Treatment with this compound:

- Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol) and dilute to final concentrations in the culture medium.

- Add the desired concentrations of this compound to the cell cultures. Include appropriate vehicle controls.

- To investigate the mechanism, cells can be co-treated with ovine luteinizing hormone (oLH) or 8-bromo-cAMP.

- Incubate the treated cells for a specified period (e.g., 4 hours).

4. Progesterone Quantification:

- Harvest the culture medium from each well.

- Quantify the progesterone concentration in the medium using a validated enzyme immunoassay (EIA) or radioimmunoassay (RIA).

Protocol 2: Phytotoxicity Bioassay on Portulaca oleracea Seeds

This protocol is a generalized procedure based on standard allelopathy bioassays.

1. Preparation of Test Solutions:

- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

- Prepare a series of dilutions to achieve the desired final test concentrations. Ensure the final solvent concentration is low and consistent across all treatments, including the control.

2. Seed Sterilization and Plating:

- Surface sterilize Portulaca oleracea seeds (e.g., with a short wash in a dilute bleach solution followed by rinsing with sterile distilled water) to prevent microbial growth.

- Aseptically place a sterile filter paper in each petri dish.

- Pipette a standard volume of the test solution or control solution onto the filter paper to ensure uniform moisture.

- Place a predetermined number of seeds (e.g., 25) evenly spaced on the moistened filter paper.

3. Incubation:

- Seal the petri dishes with parafilm to prevent moisture loss.

- Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle).

4. Data Collection and Analysis:

- After a set period (e.g., 7 days), count the number of germinated seeds in each dish to determine the germination percentage.

- Measure the root and shoot length of each germinated seedling.

- Calculate the percentage of inhibition for germination, root growth, and shoot growth for each treatment relative to the control.

Protocol 3: Extraction and Quantification of this compound from Pine Needles by HPLC

This is a general protocol for the extraction and analysis of diterpene acids from plant material.

1. Sample Preparation:

- Dry the pine needles at a low temperature (e.g., 40°C) to a constant weight.

- Grind the dried needles into a fine powder.

2. Extraction:

- Perform a Soxhlet extraction of the powdered needles with a suitable solvent such as methanol or a mixture of dichloromethane and methanol.

- Alternatively, use ultrasound-assisted extraction for a more rapid process.

- Evaporate the solvent from the extract under reduced pressure to obtain a crude residue.

3. Sample Clean-up (optional but recommended):

- Redissolve the crude extract in a suitable solvent.

- Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering compounds. Elute the fraction containing this compound.

4. HPLC Analysis:

- HPLC System: A standard HPLC system with a UV detector.

- Column: A C18 reversed-phase column.

- Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid, to ensure the carboxylic acid is protonated).

- Flow Rate: Typically 1 mL/min.

- Detection: UV detection at a wavelength around 210 nm.

- Quantification: Prepare a calibration curve using pure this compound standards of known concentrations. Inject the prepared extract and quantify the amount of this compound by comparing the peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

Inhibition of Progesterone Synthesis

The abortifacient effect of this compound is primarily attributed to its interference with the progesterone synthesis pathway in bovine luteal cells. The following diagram illustrates this mechanism.

Caption: Inhibition of Progesterone Synthesis by this compound.

General Experimental Workflow for Biological Activity Assessment

The following diagram outlines a typical workflow for assessing the biological activities of this compound.

Caption: Experimental Workflow for this compound.

Conclusion and Future Directions

This compound remains a significant compound in veterinary toxicology due to its abortifacient effects in cattle. The primary mechanism of this action is the well-documented inhibition of progesterone synthesis. While its vasoconstrictive effects are implicated, further quantitative studies are required to fully elucidate this aspect of its activity. The discovery of its phytotoxic properties opens new avenues for research into its potential as a natural herbicide. For drug development professionals, the targeted inhibition of steroidogenesis by this compound could serve as a lead for the development of novel reproductive control agents. Future research should focus on detailed dose-response studies for its various biological activities, a more in-depth investigation of its vasoconstrictive properties, and an exploration of its broader toxicological profile in different animal species.

References

- 1. Efects of the pine needle abortifacient, isocupressic acid, on bovine oocyte maturation and preimplantation embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isocupressic acid blocks progesterone production from bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Therapeutic Potential of (+)-Isocupressic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Isocupressic acid, a labdane diterpene primarily known for its abortifacient effects in cattle through the inhibition of progesterone synthesis, is emerging as a scaffold for the development of novel therapeutic agents. This technical guide explores the potential therapeutic applications of this compound derivatives, with a primary focus on their scientifically substantiated anti-inflammatory properties. While direct evidence for other therapeutic applications remains an area of active investigation, the broader class of labdane diterpenes, to which isocupressic acid belongs, has demonstrated promising anticancer, antiviral, and neuroprotective activities, suggesting fertile ground for future research and development of isocupressic acid-based therapeutics. This document provides a comprehensive overview of the synthesis of key derivatives, detailed experimental protocols for their biological evaluation, and quantitative data to support their potential as anti-inflammatory agents.

Introduction: Beyond Abortifacient Effects

This compound is a naturally occurring diterpenoid found in various coniferous species. Its most well-documented biological activity is the induction of abortion in cattle, a consequence of its ability to inhibit progesterone production[1]. The mechanism underlying this effect involves the disruption of the cyclic adenosine monophosphate (cAMP)-dependent protein kinase A (PKA) signaling pathway, a critical cascade in steroidogenesis[2][3][4]. While this property has been a focus of veterinary toxicology, the chemical scaffold of isocupressic acid presents an opportunity for derivatization to explore a wider range of therapeutic applications.

Recent research has shifted towards harnessing the therapeutic potential of isocupressic acid and its stereoisomer, cupressic acid, by synthesizing derivatives with modified biological activities. Of particular note are the demonstrated anti-inflammatory effects of cupressic acid derivatives, which offer a compelling avenue for the development of novel treatments for inflammatory disorders[5][6].

Anti-inflammatory Potential of Cupressic Acid Derivatives

The most significant therapeutic potential of isocupressic acid analogues lies in the realm of anti-inflammatory applications. Studies on derivatives of the stereoisomer 13-epi-cupressic acid have shown promising activity in downregulating key inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Markers

A series of derivatives of 13-epi-cupressic acid were synthesized and evaluated for their ability to inhibit the expression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS)[5][7]. The results, summarized in Table 1, demonstrate the potential of these compounds as anti-inflammatory agents.

| Compound | Derivative Structure | Concentration (µM) | COX-2 Expression (Fold Change vs. LPS control) | IL-6 Level (pg/mL) vs. LPS control | Reference |

| 1 | 13-epi-cupressic acid | 25 | ~0.6 | Significantly attenuated | [5][7] |

| 2 | Acetyl-13-epi-cupressic acid | 25 | ~0.5 | Significantly attenuated | [5][7] |

| 3 | Amide derivative of acetyl-13-epi-cupressic acid | 25 | ~0.4 | Significantly attenuated | [5][7] |

| 4 | Acyl chloride derivative | 25 | ~0.7 | Not reported | [5][7] |

| 5 | 19-(2-(2-hydroxyacetoxy)acetic acid)-13-epi-cupressic acid | 25 | ~0.8 | Not reported | [8] |

| 6 | 19-(2-ethoxy-2-oxoethyl)-13-epi-cupressic acid | 25 | ~0.9 | Not reported | [8] |

| 8 | 19-isobutyl-13-epi-cupressic acid | 25 | ~0.5 | Not reported | [8] |

| 9 | 19-benzyl-13-epi-cupressic acid | 25 | ~0.6 | Not reported | [8] |

| 10 | Known derivative | 25 | ~0.7 | Not reported | [5][7] |

Note: Derivative 7 (19-hexyl-13-epi-cupressic acid) did not show significant downregulation of COX-2 expression.

Experimental Protocols

The synthesis of various derivatives involves modification at the carboxylic acid and hydroxyl groups of the parent compound[5][8][9]. A general workflow is depicted below.

Detailed Protocol for Acetylation (Compound 2):

-

Dissolve 13-epi-cupressic acid (1) in pyridine.

-

Add 1.5 equivalents of acetic anhydride.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Purify the product, acetyl-13-epi-cupressic acid (2), using column chromatography[5][9].

Detailed Protocol for Amide Derivative Synthesis (Compound 3):

-

Reflux acetyl-13-epi-cupressic acid (2) with 1.5 equivalents of thionyl chloride in dichloromethane (DCM) for 3 hours to form the acyl chloride.

-

In a separate flask, reflux the acyl chloride with 2 equivalents of triethylamine (TEA) and 1.5 equivalents of ethanolamine in DCM.

-

Purify the resulting amide derivative (3) by chromatography[5][9].

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2[5][6].

COX-2 Expression Assay (Quantitative Real-Time PCR):

-

Seed RAW264.7 cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with the test compounds (25 µM) for 24 hours.

-

Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) for 4 hours.

-

Isolate total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA template.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for COX-2 and a housekeeping gene (e.g., β-actin) for normalization.

-

Calculate the fold change in COX-2 expression relative to the LPS-treated control group[5][7].

IL-6 Inhibition Assay (ELISA):

-

Seed RAW264.7 cells in 24-well plates.

-

Pre-treat the cells with the test compounds (25 µM) for 24 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-6 in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Compare the IL-6 levels in the treated groups to the LPS-stimulated control group[5][7].

Mechanism of Action: Inhibition of Progesterone Synthesis

The primary characterized mechanism of action of the parent compound, this compound, is the inhibition of progesterone synthesis. This provides a foundational understanding of its biological activity and a potential target for modulation in derivative design. Isocupressic acid exerts its effect by interfering with the cAMP-PKA signaling pathway, which is crucial for steroid hormone production[2][3][4].

Future Directions: Exploring Broader Therapeutic Applications

While the anti-inflammatory potential of cupressic acid derivatives is the most well-documented, the broader family of labdane diterpenes exhibits a wide range of biological activities that suggest other potential therapeutic avenues for this compound derivatives.

-

Anticancer Activity: Various labdane diterpenes have demonstrated cytotoxic effects against a range of cancer cell lines. Further investigation into the anticancer potential of isocupressic acid derivatives, including the determination of IC50 values against different cancer cell lines, is warranted.

-

Antiviral Activity: Some labdane diterpenes have shown inhibitory activity against various viruses. Screening of a library of isocupressic acid derivatives against a panel of viruses could uncover novel antiviral agents.

-

Neuroprotective Effects: The antioxidant and anti-inflammatory properties of some terpenoids suggest a potential role in neuroprotection. Investigating the ability of isocupressic acid derivatives to protect neuronal cells from oxidative stress and inflammation could open up new therapeutic possibilities for neurodegenerative diseases.

Conclusion

This compound, once primarily viewed through the lens of veterinary toxicology, represents a promising natural product scaffold for the development of new therapeutic agents. The demonstrated anti-inflammatory activity of its derivatives, coupled with the broader biological activities of the labdane diterpene class, highlights the significant potential for future drug discovery and development. This technical guide provides a foundation of current knowledge, including quantitative data and detailed methodologies, to encourage and facilitate further research into the multifaceted therapeutic applications of this compound derivatives. The exploration of their anticancer, antiviral, and neuroprotective properties remains a compelling frontier for investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and cytotoxicity of new aromatic ceramide analogs with alkylsulfonamido chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, biological evaluation, and molecular modelling insights of cupressic acid derivatives as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Purification of (+)-Isocupressic Acid by HPLC

Introduction

(+)-Isocupressic acid is a labdane diterpenoid found in various coniferous species, notably in the needles of Pinus species.[1][2] This compound and its derivatives are of interest to researchers for their potential biological activities. The purification of this compound from complex plant extracts is essential for its structural elucidation, pharmacological screening, and use as an analytical standard. High-performance liquid chromatography (HPLC) is a highly effective technique for the isolation and purification of such natural products, offering high resolution and reproducibility.[3][4] This document provides a detailed protocol for the purification of this compound from a crude plant extract using semi-preparative reverse-phase HPLC.

Data Presentation

The following table summarizes the expected quantitative data for the purification of this compound based on typical recoveries and purities achieved for similar diterpenoids from plant extracts.[5]

| Parameter | Expected Value |

| Starting Material | Crude Ethanolic Extract of Pinus Needles |

| Sample Load | 50-100 mg of pre-purified extract |

| Expected Yield | 5 - 15 mg |

| Final Purity | >98% (as determined by analytical HPLC) |

| Recovery | 60 - 80% from the semi-preparative HPLC step |

Experimental Protocols

1. Extraction and Preliminary Sample Preparation

This protocol begins with a crude extract obtained from pine needles.

-

Extraction:

-

Air-dried and powdered pine needles are subjected to Soxhlet extraction or maceration with ethanol or a mixture of n-hexane and dichloromethane for 24-48 hours.[6]

-

The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

-

-

Liquid-Liquid Partitioning:

-

The dried crude extract is redissolved in a 90:10 methanol:water solution.

-

This solution is then partitioned against an equal volume of n-hexane in a separatory funnel to remove nonpolar constituents like lipids and chlorophyll.

-

The methanolic phase, containing the more polar diterpene acids, is collected and concentrated in vacuo.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

A C18 SPE cartridge is conditioned sequentially with methanol and then with 50:50 methanol:water.

-

The concentrated methanolic extract is redissolved in a minimal volume of 50:50 methanol:water and loaded onto the conditioned SPE cartridge.

-

The cartridge is washed with a stepwise gradient of increasing methanol concentration in water (e.g., 50%, 70%, 90% methanol).

-

The fraction containing this compound (eluting at a moderately high methanol concentration) is collected. The elution profile can be monitored by thin-layer chromatography (TLC) or analytical HPLC if a standard is available.

-

The desired fraction is evaporated to dryness.

-

2. Semi-Preparative HPLC Purification

-

Instrumentation:

-

A semi-preparative HPLC system equipped with a gradient pump, a sample injector with a large volume loop (e.g., 1-5 mL), a UV-Vis or photodiode array (PDA) detector, and a fraction collector.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column with dimensions suitable for semi-preparative work (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-5 min: 60% B

-

5-35 min: Linear gradient from 60% to 90% B

-

35-40 min: Isocratic at 90% B

-

40-45 min: Linear gradient from 90% to 60% B

-

45-50 min: Isocratic at 60% B (re-equilibration)

-

-

Flow Rate: 4.0 mL/min

-

Detection: UV detection at 210 nm or 225 nm.[7] Diterpenes without strong chromophores are often detected at lower UV wavelengths.

-

Injection Volume: 500 µL to 2 mL, depending on the concentration of the sample solution.

-

Sample Preparation for Injection: The dried, SPE-purified fraction is dissolved in the initial mobile phase composition (60% acetonitrile in water with 0.1% formic acid) at a concentration of approximately 10-20 mg/mL. The solution is then filtered through a 0.45 µm syringe filter prior to injection.[8]

-

-

Fraction Collection and Post-Purification Processing:

-

Fractions corresponding to the peak of interest are collected using an automated fraction collector.

-

The purity of the collected fractions is assessed by analytical HPLC.

-

Fractions with the desired purity are pooled.

-

The solvent is removed under reduced pressure, and the purified this compound is obtained as a solid or semi-solid.

-

The final product should be stored at a low temperature in a desiccated environment.

-

Mandatory Visualization

Caption: Workflow for the purification of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of isoascorbic acid in fish tissue by hydrophilic interaction liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diterpene Resin Acids and Olefins in Calabrian Pine (Pinus nigra subsp. laricio (Poiret) Maire) Oleoresin: GC-MS Profiling of Major Diterpenoids in Different Plant Organs, Molecular Identification and Expression Analysis of Diterpene Synthase Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nacalai.com [nacalai.com]

Application Note: Quantitative Analysis of (+)-Isocupressic Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Isocupressic acid is a labdane diterpene acid found in various coniferous species, notably in the needles of Ponderosa pine (Pinus ponderosa).[1] This compound has garnered significant interest due to its biological activities, including phytotoxicity and its role as an abortifacient in cattle.[1][2] The abortifacient effect is primarily attributed to its ability to inhibit progesterone production, a critical hormone for maintaining pregnancy.[3][4] Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological fluids, is essential for toxicological studies, understanding its mechanism of action, and potential drug development. This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Experimental Protocols

This section details the complete workflow for the quantitative analysis of this compound, from sample preparation to GC-MS analysis.

Sample Preparation

The sample preparation procedure is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

-

Sample containing this compound (e.g., dried plant material, biological fluid)

-

Internal Standard (IS): n-Tridecane

-

Hexane (GC grade)

-

Ethyl acetate (GC grade)

-

Sodium sulfate (anhydrous)

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Vortex mixer

-

Centrifuge

-

Heating block or oven

-

GC vials with inserts

Protocol:

-

Extraction:

-

For solid samples (e.g., dried plant material), weigh approximately 100 mg of the homogenized sample into a centrifuge tube.

-

Add 5 mL of a hexane:ethyl acetate (1:1, v/v) solvent mixture.

-

Add a known amount of the internal standard (n-Tridecane) solution. The final concentration of the IS should be within the calibration range.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Dry the supernatant over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Derivatization (Silylation):

-

To the dried extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

-

Seal the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

-

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of the derivatized this compound.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 120°C, hold for 2 minutes

-

Ramp to 240°C at 10°C/min, hold for 5 minutes

-

Ramp to 300°C at 20°C/min, hold for 5 minutes

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor for TMS-derivatized this compound: (based on typical fragmentation of silylated diterpene acids, specific ions should be confirmed with a standard)

-

Quantifier ion: To be determined from the mass spectrum of the derivatized standard.

-

Qualifier ions: To be determined from the mass spectrum of the derivatized standard.

-

-

Ions to Monitor for n-Tridecane (IS): m/z 57, 71, 85

Method Validation and Data Presentation

Method validation is crucial to ensure the reliability of the quantitative data. The following parameters should be assessed.

Calibration Curve and Linearity

Prepare a series of calibration standards of this compound at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) containing a constant concentration of the internal standard. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linearity of the method is evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.995.

Table 1: Representative Calibration Data for this compound

| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,000 | 300,000 | 0.05 |

| 5 | 78,000 | 310,000 | 0.25 |

| 10 | 160,000 | 305,000 | 0.52 |

| 25 | 410,000 | 308,000 | 1.33 |

| 50 | 850,000 | 312,000 | 2.72 |

| 100 | 1,750,000 | 305,000 | 5.74 |

| r² | 0.998 |

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve. Typically, LOD is calculated as 3.3 * (standard deviation of the blank / slope) and LOQ as 10 * (standard deviation of the blank / slope).

Precision and Accuracy (Recovery)

Precision is assessed by analyzing replicate samples at different concentrations and is expressed as the relative standard deviation (%RSD). Accuracy is determined by spike-and-recovery experiments, where a known amount of this compound is added to a blank matrix and the percentage of the analyte recovered is calculated.

Table 2: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.995 | 0.998 |

| LOD (µg/mL) | - | 0.1 |

| LOQ (µg/mL) | - | 0.3 |

| Precision (%RSD) | < 15% | 5.8% |

| Accuracy (Recovery %) | 80-120% | 95.2% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound.

Caption: Experimental workflow for GC-MS analysis.

Metabolic Pathway of this compound in Cattle

In cattle, this compound is metabolized into several compounds, primarily in the rumen and liver.[5] The major metabolites include agathic acid, dihydroagathic acid, and imbricatoloic acid.[5]

Caption: Metabolic pathway of this compound.

Signaling Pathway of this compound-Induced Inhibition of Steroidogenesis

This compound inhibits progesterone synthesis by attenuating the cAMP-PKA signaling pathway.[2][6] This leads to the downregulation of key steroidogenic genes, such as Steroidogenic Acute Regulatory Protein (StAR) and P450 side-chain cleavage (P450scc).[2][6]

Caption: Inhibition of progesterone synthesis pathway.

References

- 1. Isocupressic acid blocks progesterone production from bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanism of Isocupressic Acid Supresses MA-10 Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism of Isocupressic Acid Supresses MA-10 Cell Steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]

- 5. Pine needle abortion in cattle: metabolism of isocupressic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Development of an ELISA for (+)-Isocupressic Acid Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isocupressic acid is a diterpene acid found in several coniferous species, including Ponderosa pine (Pinus ponderosa), Monterey cypress (Cupressus macrocarpa), and juniper (Juniperus communis). It has been identified as the primary abortifacient compound in these plants, responsible for causing late-term abortions in cattle. The toxicological effects of this compound are attributed to its ability to reduce uterine blood flow and inhibit progesterone synthesis, a crucial hormone for maintaining pregnancy.[1][2] In vivo, this compound is rapidly metabolized to agathic acid, dihydroagathic acid, and tetrahydroagathic acid.[3]

The development of a sensitive and specific enzyme-linked immunosorbent assay (ELISA) for the detection of this compound and its metabolites is crucial for several applications. These include diagnosing exposure in affected animals, conducting toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion of the toxin, and elucidating the precise mechanisms of its abortifacient action. This document provides detailed application notes and protocols for the development of a competitive inhibition ELISA for the detection of this compound.

Principle of the Assay

The detection of small molecules like this compound, which are not immunogenic on their own, requires a competitive immunoassay format. In this assay, a fixed amount of antibody specific to this compound is incubated with a sample containing an unknown amount of the analyte and a known amount of enzyme-labeled this compound. The free this compound in the sample competes with the enzyme-labeled this compound for the limited number of antibody binding sites. The antibody-antigen complexes are then captured on a microtiter plate coated with a secondary antibody. After a washing step to remove unbound reagents, a substrate is added, and the resulting color development is inversely proportional to the concentration of this compound in the sample.

Data Presentation

Four distinct competitive inhibition enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of this compound and its metabolites. One assay is highly specific for this compound, while the other three exhibit varying degrees of cross-reactivity with its primary metabolites.[3]

Table 1: Quantitative Performance of the this compound Specific ELISA

| Parameter | Value |

| Limit of Detection (LOD) | 44.1 pg |

Table 2: Cross-Reactivity Profile of the Developed ELISAs

| Compound | Assay 1 (Specific) | Assay 2 (Cross-reactive) | Assay 3 (Cross-reactive) | Assay 4 (Cross-reactive) |

| This compound | 100% | 100% | 100% | 100% |

| Agathic acid | N/A | Data not available | Data not available | Data not available |

| Dihydroagathic acid | N/A | Data not available | Data not available | Data not available |

| Tetrahydroagathic acid | N/A | Data not available | Data not available | Data not available |

Note: The specific cross-reactivity percentages for the metabolites in the cross-reactive assays are not publicly available and would need to be determined experimentally.

Experimental Protocols

The following protocols provide a general framework for the development of a competitive ELISA for this compound. Optimization of specific parameters will be required.

Synthesis of this compound-Protein Conjugate (Hapten-Carrier Conjugate)

To elicit an immune response, the small molecule this compound (a hapten) must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The carboxyl group of this compound can be activated for conjugation to the amine groups of the carrier protein.

Materials:

-

This compound

-

Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO)

Procedure (using EDC/NHS chemistry):

-

Dissolve this compound in DMF.

-

Add EDC and NHS to the solution to activate the carboxyl group of the acid. The molar ratio of hapten:EDC:NHS should be optimized, but a starting point of 1:1.5:1.2 is recommended.

-

Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of this compound.

-

Dissolve the carrier protein (KLH or BSA) in PBS (pH 7.4).

-

Slowly add the activated hapten solution to the carrier protein solution with gentle stirring. The molar ratio of hapten to carrier protein should be optimized to achieve a suitable hapten density.

-

Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.

-

Remove the unconjugated hapten and reaction by-products by extensive dialysis against PBS at 4°C for 48 hours, with several changes of the buffer.

-

Determine the protein concentration of the conjugate using a protein assay (e.g., Bradford or BCA assay).

-

Characterize the conjugate to confirm successful coupling, for example, by MALDI-TOF mass spectrometry.

Production of Polyclonal Antibodies

Materials:

-

This compound-KLH conjugate (immunogen)

-

Freund's Complete Adjuvant (FCA)

-

Freund's Incomplete Adjuvant (IFA)

-

New Zealand White rabbits (or other suitable animal model)

-

Sterile saline

Procedure:

-

Pre-immune Bleed: Collect blood from the rabbits before immunization to obtain pre-immune serum, which will serve as a negative control.

-

Primary Immunization:

-

Emulsify the immunogen (this compound-KLH conjugate) with an equal volume of Freund's Complete Adjuvant. A typical dose is 0.5-1 mg of the conjugate per rabbit.

-

Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.

-

-

Booster Immunizations:

-

Administer booster injections every 3-4 weeks.

-

For booster injections, emulsify the immunogen with Freund's Incomplete Adjuvant.

-

-

Titer Monitoring:

-

Collect small blood samples (test bleeds) 10-14 days after each booster injection.

-

Determine the antibody titer in the serum using an indirect ELISA with plates coated with this compound-BSA conjugate.

-

-

Final Bleed and Serum Collection:

-

Once a high antibody titer is achieved, perform a final bleed.

-

Allow the blood to clot and centrifuge to separate the serum.

-

Store the antiserum in aliquots at -20°C or -80°C.

-

Purification of Polyclonal Antibodies (Optional but Recommended)

For a more specific assay, the polyclonal antibodies can be purified from the antiserum using antigen-affinity chromatography.

Materials:

-

Rabbit antiserum

-

Affinity column matrix (e.g., CNBr-activated Sepharose)

-

This compound-BSA conjugate

-

Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

-

Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)

-